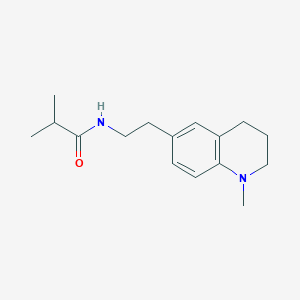

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide” is a chemical compound with the CAS Number: 1119450-30-4 . Its molecular weight is 303.45 and its IUPAC name is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.45 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Pressor and Depressor Activity

- Tetrahydroisoquinolines, including derivatives similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide, have been studied for their action on blood pressure, respiration, and smooth muscle. These compounds have shown varying pressor (blood pressure-raising) and depressor (blood pressure-lowering) activities depending on their chemical structure. Secondary amines within these compounds tend to display pressor activity, while tertiary amines are associated with depressor activity. Modifications to these molecules, such as the addition of hydroxy, methoxy, and ethoxy groups, significantly impact their physiological effects, with hydroxy groups enhancing pressor action and methoxy and ethoxy groups reducing it. These findings suggest potential applications in cardiovascular research and the development of blood pressure-regulating drugs (Fassett & Hjort, 1938).

Analgesic and Spasmolytic Properties

- Substituted tetrahydroisoquinolines, including those structurally related to this compound, have been synthesized and evaluated for their analgesic (pain-relieving) and spasmolytic (muscle spasm-relieving) properties. Particularly, compounds containing a halogenated phenylethyl group have shown interesting pharmacological activities, highlighting their potential in the development of new analgesic and antispasmodic medications (Brossi et al., 1960).

Antibacterial and Antifungal Activities

- Research on Janibacter limosus yielded tetrahydroquinoline derivatives, including helquinoline, which exhibited high biological activity against bacteria and fungi. Such findings indicate the potential use of these compounds in the development of new antibiotics and antifungal agents, contributing to the fight against microbial resistance (Asolkar et al., 2004).

Dopamine Agonist Properties

- N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their dopamine-like activity, particularly in their ability to dilate the renal artery. Such studies suggest the potential therapeutic applications of these compounds in treating diseases related to dopamine dysfunction, such as Parkinson's disease and other neurological disorders (Jacob et al., 1981).

Anticancer Activities

- Various tetrahydroisoquinoline derivatives, including ecteinascidin-743, have demonstrated potent anticancer activities by binding to DNA and interfering with transcriptional activation. These findings open avenues for the development of new antineoplastic drugs with specific mechanisms of action, offering potential benefits in cancer treatment (Minuzzo et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, have been reported to be cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly through covalent bonding with cysteine residues, leading to changes in the protein’s function .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, depending on the specific proteins they target .

Result of Action

Based on the known targets of similar compounds, it can be inferred that the compound may alter protein function, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-12(2)16(19)17-9-8-13-6-7-15-14(11-13)5-4-10-18(15)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQOMXUDUMZLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

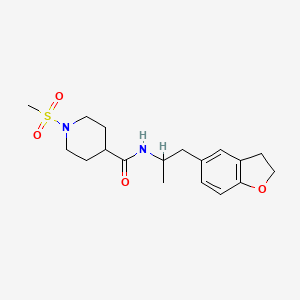

CC(C)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2470824.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2470830.png)